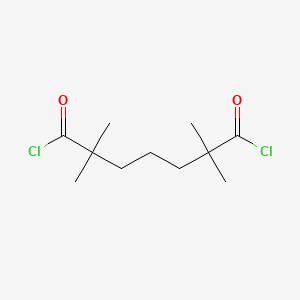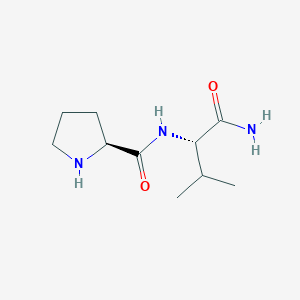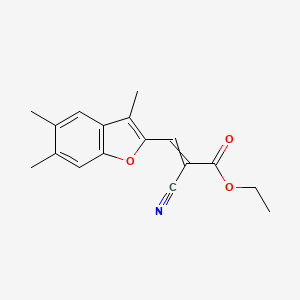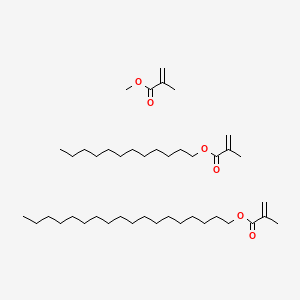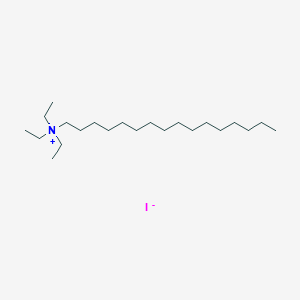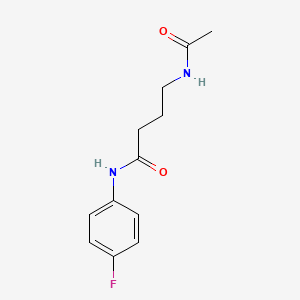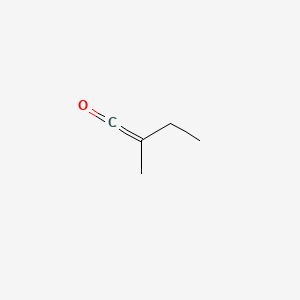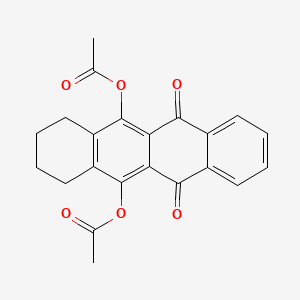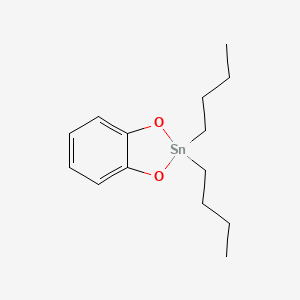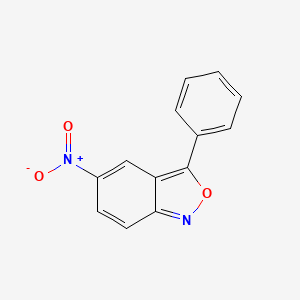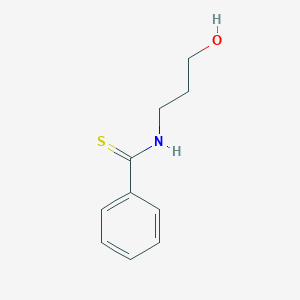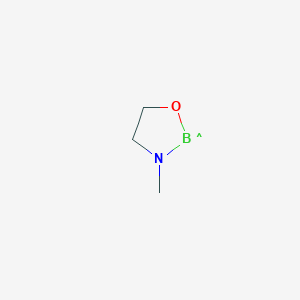
3-Methyl-1,3,2-oxazaborolidin-2-yl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3,2-oxazaborolidin-2-yl is a compound that belongs to the class of oxazaborolidines. These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring. This particular compound has gained attention due to its applications in asymmetric synthesis, particularly in the Corey-Bakshi-Shibata (CBS) reduction, where it serves as a chiral catalyst .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a chiral amino alcohol with a boronic acid or borane. One common method is the reaction of ®-(+)-2-(diphenylhydroxymethyl)pyrrolidine with trimethylboroxine or methylboronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the oxazaborolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1,3,2-oxazaborolidin-2-yl primarily undergoes reactions that involve its boron center. These include:
Reduction Reactions: It acts as a catalyst in the asymmetric reduction of ketones and imines.
Substitution Reactions: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Borane (BH3): Used in the CBS reduction to form the active catalytic species.
Ketones and Imines: Substrates for the reduction reactions.
Solvents: Toluene is commonly used as a solvent for these reactions.
Major Products
The major products of reactions involving this compound are typically chiral alcohols or amines, resulting from the reduction of ketones or imines, respectively .
Aplicaciones Científicas De Investigación
3-Methyl-1,3,2-oxazaborolidin-2-yl has a wide range of applications in scientific research:
Chemistry: It is extensively used as a chiral catalyst in asymmetric synthesis, particularly in the CBS reduction.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and enantiomerically pure compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1,3,2-oxazaborolidin-2-yl in catalytic reactions involves the formation of a boron-nitrogen bond, which activates the boron center for nucleophilic attack. This activation facilitates the transfer of hydride from borane to the substrate, resulting in the reduction of ketones or imines to chiral alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-CBS-oxazaborolidine: Another chiral oxazaborolidine used in asymmetric synthesis.
Diphenylprolinolborane: A related compound with similar catalytic properties.
Uniqueness
3-Methyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which provides high enantioselectivity in catalytic reactions. Its ability to form stable complexes with borane and its effectiveness in reducing a wide range of substrates make it a valuable tool in asymmetric synthesis .
Propiedades
Número CAS |
37479-91-7 |
|---|---|
Fórmula molecular |
C3H7BNO |
Peso molecular |
83.91 g/mol |
InChI |
InChI=1S/C3H7BNO/c1-5-2-3-6-4-5/h2-3H2,1H3 |
Clave InChI |
KDZJYSAZCRAKPM-UHFFFAOYSA-N |
SMILES canónico |
[B]1N(CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


